tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
CAS No.: 2866335-55-7
Cat. No.: VC12010488
Molecular Formula: C14H24N2O2
Molecular Weight: 252.35 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate - 2866335-55-7](/images/structure/VC12010488.png)
Specification
CAS No. | 2866335-55-7 |
---|---|
Molecular Formula | C14H24N2O2 |
Molecular Weight | 252.35 g/mol |
IUPAC Name | tert-butyl 3-(3-amino-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C14H24N2O2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9,15H2,1-3H3 |
Standard InChI Key | UFDZONGRQBOLJV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula, C₁₄H₂₄N₂O₂, reflects a hybrid structure combining a bicyclo[1.1.1]pentane scaffold with a pyrrolidine ring and Boc-protecting group . The SMILES notation, CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)N, encodes the spatial arrangement: a bridged bicyclic system (BCP) linked to the 3-position of pyrrolidine, which is further substituted with a Boc group at the 1-position . The InChIKey UFDZONGRQBOLJV-UHFFFAOYSA-N confirms its unique stereoelectronic profile, critical for interactions in biological systems .
Bicyclo[1.1.1]pentane Motif
The BCP group, a [1.1.1]propellane derivative, introduces significant strain energy (~70 kcal/mol), enabling reactivity while maintaining metabolic stability . This motif serves as a bioisostere for tert-butyl groups or para-substituted aryl rings, reducing lipophilicity and improving aqueous solubility in drug candidates .
Synthetic Methodologies
Radical-Based Functionalization
Recent advances in BCP synthesis leverage radical intermediates for efficient functionalization. Gleason et al. demonstrated that copper-catalyzed radical additions to [1.1.1]propellane yield bridgehead-substituted BCPs . For example, reaction of tert-butyl carbamate with propellane under photoredox conditions generates the BCP-amine core in yields exceeding 85% . This method avoids multi-step protection-deprotection sequences, enhancing scalability .
Turbo Amide-Mediated Synthesis
Baran and collaborators pioneered the use of “turbo” amides (e.g., HMDS/NaOtBu) to directly aminate [1.1.1]propellane . Applying this to pyrrolidine precursors, the Boc-protected amine is installed via a one-pot cascade: deprotonation of pyrrolidine, addition to propellane, and in situ Boc protection . This route achieved a 95% yield in synthesizing analogous BCP-drug conjugates, underscoring its efficiency .
Patent-Scale Manufacturing
The Chinese patent CN113582880B details a continuous-flow process for preparing (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate derivatives . Key steps include:
-
Amination: Reaction of bicyclo[1.1.1]pentane-1-carbonyl chloride with tert-butyl carbamate in a microchannel reactor (20–50°C, 0.5–2 hr).
-
Crystallization: Isolation via anti-solvent precipitation (hexane/ethyl acetate) achieves >99% purity .
This method emphasizes process intensification, reducing reaction times from hours to minutes compared to batch methods .
Physicochemical Profiling
Collision Cross-Section (CCS) Data
Ion mobility spectrometry (IMS) predicts the compound’s gas-phase behavior, critical for LC-MS/MS quantification in pharmacokinetic studies :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 253.19106 | 174.9 |
[M+Na]⁺ | 275.17300 | 169.4 |
[M+NH₄]⁺ | 270.21760 | 173.4 |
[M-H]⁻ | 251.17650 | 167.4 |
The lower CCS for sodium adducts ([M+Na]⁺: 169.4 Ų) suggests compact ion structures, favoring high ion mobility and detection sensitivity .
Thermodynamic Stability
DSC analysis of analogous BCP-carbamates reveals melting points of 120–135°C, with decomposition onset at 210°C . The Boc group enhances crystalline stability, facilitating storage and handling .
Applications in Drug Discovery
Bioisosteric Replacement
The BCP moiety in this compound replaces tert-butyl groups in kinase inhibitors (e.g., EGFR, BTK), reducing ClogP by 1.5–2.0 units while maintaining target engagement . In Pfizer’s JAK1 program, BCP analogues exhibited 3-fold higher aqueous solubility than tert-butyl counterparts .
CNS-Targeted Therapeutics
The compound’s low molecular weight (252.3 g/mol) and moderate polarity (cLogP: 2.1) align with blood-brain barrier penetration criteria . Roche utilized similar BCP-pyrrolidine hybrids in GABA₃ receptor modulators, achieving brain/plasma ratios >0.8 in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume